2-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl N-(phenylcarbonyl)leucinate
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Overview
Description
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiazole ring. The process often includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Acylation and Amidation:
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole ring.
Biochemistry: The compound can be used to study enzyme interactions and protein binding due to its complex structure.
Pharmacology: Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}ACETYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological molecules, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H27N3O6S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-benzamido-4-methylpentanoyl)oxyacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H27N3O6S/c1-5-30-21(29)18-14(4)23-22(32-18)25-17(26)12-31-20(28)16(11-13(2)3)24-19(27)15-9-7-6-8-10-15/h6-10,13,16H,5,11-12H2,1-4H3,(H,24,27)(H,23,25,26) |
InChI Key |
ZXIQXVNCAACNOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC(=O)C(CC(C)C)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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